molecular formula C33H40O3 B12522672 [4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol CAS No. 848474-30-6

[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol

Cat. No.: B12522672
CAS No.: 848474-30-6
M. Wt: 484.7 g/mol
InChI Key: ZOZJYPIEHYUJHJ-UHFFFAOYSA-N
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Description

[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol is an organic compound that features an anthracene moiety attached to a phenyl ring, which is further substituted with hexyloxy groups and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to attach the anthracene moiety to the phenyl ring . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under inert atmosphere conditions to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The anthracene moiety can be reduced under specific conditions to form dihydroanthracene derivatives.

    Substitution: The hexyloxy groups can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while reduction of the anthracene moiety would yield dihydroanthracene derivatives.

Scientific Research Applications

[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol involves its interaction with specific molecular targets. The anthracene moiety can participate in π-π stacking interactions, while the hexyloxy groups can enhance solubility and facilitate interactions with other molecules. The methanol group can form hydrogen bonds, contributing to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

Compared to similar compounds, [4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol stands out due to the presence of hexyloxy groups and a methanol group, which impart unique solubility and reactivity properties. These functional groups can enhance the compound’s performance in specific applications, such as organic electronics and materials science .

Properties

CAS No.

848474-30-6

Molecular Formula

C33H40O3

Molecular Weight

484.7 g/mol

IUPAC Name

(4-anthracen-9-yl-3,5-dihexoxyphenyl)methanol

InChI

InChI=1S/C33H40O3/c1-3-5-7-13-19-35-30-21-25(24-34)22-31(36-20-14-8-6-4-2)33(30)32-28-17-11-9-15-26(28)23-27-16-10-12-18-29(27)32/h9-12,15-18,21-23,34H,3-8,13-14,19-20,24H2,1-2H3

InChI Key

ZOZJYPIEHYUJHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=CC(=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)OCCCCCC)CO

Origin of Product

United States

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